molecular formula C20H20N2O4 B1674725 Leniquinsin CAS No. 10351-50-5

Leniquinsin

货号: B1674725
CAS 编号: 10351-50-5
分子量: 352.4 g/mol
InChI 键: JIGAQXOHSFIRIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 雷尼喹辛的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。 合成路线通常包括:

    步骤 1: 通过环化反应形成核心喹啉结构。

    步骤 2: 通过取代反应引入官能团。

    步骤 3: 最终纯化和结晶以获得纯雷尼喹辛。

工业生产方法: 雷尼喹辛的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括:

    原料制备: 确保高纯度起始原料的供应。

    反应优化: 使用催化剂和受控反应条件以最大限度地提高产率。

    纯化: 使用重结晶和色谱等技术以达到所需的纯度。

化学反应分析

反应类型: 雷尼喹辛会发生各种化学反应,包括:

    氧化: 雷尼喹辛可以被氧化形成相应的喹啉 N-氧化物。

    还原: 还原反应可以将雷尼喹辛转化为其还原形式。

    取代: 雷尼喹辛可以发生取代反应,特别是在氮原子和氧原子处。

常见试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和过酸。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂。

主要产物:

    氧化产物: 喹啉 N-氧化物。

    还原产物: 还原的喹啉衍生物。

    取代产物: 各种取代的喹啉化合物。

科学研究应用

雷尼喹辛在科学研究中有着广泛的应用,包括:

作用机制

雷尼喹辛通过多种机制发挥作用:

相似化合物的比较

雷尼喹辛可以与其他抗高血压化合物进行比较,例如:

    喹那普利: 另一种作为血管紧张素转换酶抑制剂的抗高血压药物。

    氨氯地平: 一种用于治疗高血压和心绞痛的钙通道阻滞剂。

    洛沙坦: 一种用于控制高血压的血管紧张素 II 受体拮抗剂。

雷尼喹辛的独特性:

属性

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGAQXOHSFIRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864255
Record name 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-50-5
Record name Leniquinsin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENIQUINSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENIQUINSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leniquinsin
Reactant of Route 2
Reactant of Route 2
Leniquinsin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。